1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Overview
Description
“1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one” is a chemical compound with the molecular formula C12H19ClN2OS and a molecular weight of 274.81 . Its IUPAC name is (1-acetyl-4-piperidinyl)methanamine .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a thiophen-2-yl group and an ethan-1-one group .Scientific Research Applications
Thiophene Analogues and Carcinogenicity
Research on thiophene analogues of known carcinogens has provided insights into potential carcinogenicity and the effects of structural analogues on biological activity. For example, studies on thiophene derivatives of benzidine and 4-aminobiphenyl synthesized and evaluated for carcinogenic potential suggest that these compounds show activity profiles consistent with known chemistry, indicating potential carcinogenicity. However, their chemical and biological behavior casts doubt on their ability to cause tumors in vivo (Ashby et al., 1978).
Dopamine D2 Receptor Ligands
Studies on dopamine D2 receptor ligands have identified specific pharmacophores critical for high affinity to D2 receptors. This research is particularly relevant in the context of neuropsychiatric disorder treatments, such as schizophrenia and depression. The typical pharmacophore includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment, suggesting that compounds similar to 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one could have applications in this area (Jůza et al., 2022).
Antineoplastic Agents
The discovery and investigation of novel piperidine derivatives for their antineoplastic (anticancer) potential highlight the importance of structural features in drug efficacy. Certain piperidine derivatives demonstrate excellent cytotoxic properties and potential as modulators of multi-drug resistance, suggesting that similar compounds could also exhibit such properties (Hossain et al., 2020).
Piperazine Derivatives and Therapeutic Use
A review of patents on piperazine derivatives reveals their wide-ranging therapeutic uses, including as antipsychotic, antihistamine, and anticancer agents. This underscores the versatility of piperazine-based molecules in drug development and suggests potential research avenues for compounds with a piperidine structure (Rathi et al., 2016).
Synthesis of Thiophenes
The synthesis of thiophene derivatives, known for their antimicrobial, anticancer, and anti-inflammatory activities, is an area of significant interest. This research can provide a foundation for exploring the synthetic pathways and applications of thiophene-containing compounds, including those similar to the compound (Xuan, 2020).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c13-9-10-3-5-14(6-4-10)12(15)8-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPYPFNICUTVDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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